molecular formula C23H20N2O4S B3868421 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl benzoate

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl benzoate

Cat. No. B3868421
M. Wt: 420.5 g/mol
InChI Key: ULRZQRKBOCHEMN-UHFFFAOYSA-N
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Description

The compound “3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl benzoate” is a benzisothiazol derivative. Benzisothiazoles are heterocyclic compounds containing a benzene fused to an isothiazole ring. They are used in various fields such as pharmaceuticals, dyes, and functional materials due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a benzisothiazol ring system, a phenyl ring, and a propyl benzoate moiety. The benzisothiazol ring system includes a sulfur and nitrogen atom, and the propyl benzoate moiety includes a carboxylate ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzisothiazol ring might contribute to its aromaticity and potentially its fluorescence .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used in a biological context, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it shows promising biological activity, it could be further studied for potential pharmaceutical applications .

properties

IUPAC Name

3-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)propyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-23(18-10-3-1-4-11-18)29-17-9-16-25(19-12-5-2-6-13-19)22-20-14-7-8-15-21(20)30(27,28)24-22/h1-8,10-15H,9,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRZQRKBOCHEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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